N'-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
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Overview
Description
The compound has the molecular formula C18H14BrN3O and a molecular weight of 368.234. It is characterized by the presence of a bromophenyl group, a pyrrole ring, and a benzohydrazide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation of 3-bromobenzaldehyde with 2-(1H-pyrrol-1-yl)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N’-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and disease treatment.
Industry: The compound may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N’-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
- N’-[(1Z)-(4-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
Uniqueness
N’-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
IUPAC Name |
N-[(Z)-(3-bromophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-15-7-5-6-14(12-15)13-20-21-18(23)16-8-1-2-9-17(16)22-10-3-4-11-22/h1-13H,(H,21,23)/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZACUIRIYIXKGF-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)Br)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC(=CC=C2)Br)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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